1-Cinnamylcyclopropane-1-carboxylic acid
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Overview
Description
1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenylprop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylprop-2-en-1-yl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and phenylprop-2-en-1-yl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid derivatives: Compounds with variations in the substituents on the cyclopropane ring or phenylprop-2-en-1-yl group.
Cyclopropane carboxylic acids: Compounds with different substituents on the cyclopropane ring.
Phenylprop-2-en-1-yl derivatives: Compounds with different functional groups attached to the phenylprop-2-en-1-yl moiety.
Uniqueness: 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring and phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H14O2 |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O2/c14-12(15)13(9-10-13)8-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,15)/b7-4+ |
InChI Key |
QHTWXPQLDLRDBP-QPJJXVBHSA-N |
Isomeric SMILES |
C1CC1(C/C=C/C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC1(CC=CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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